Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group at the 4-position and a benzyloxy methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethylpyrimidine with benzyl alcohol in the presence of a base to form the benzyloxy methyl intermediate. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 2-((benzyloxy)methyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and ethyl ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1356111-33-5 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxymethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-15(18)13-8-9-16-14(17-13)11-19-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
LRGSYIXNVNTULS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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